3-Pyrrolidinecarboxamide, N-(3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl)-2,2,5,5-tetramethyl-, monohydrochloride
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Overview
Description
3-Pyrrolidinecarboxamide, N-(3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)propyl)-2,2,5,5-tetramethyl-, monohydrochloride is a complex organic compound. It features a pyrrolidine ring, a phthalimide group, and a tetramethyl-substituted amide. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
- Formation of the pyrrolidine ring.
- Introduction of the phthalimide group through a nucleophilic substitution reaction.
- Addition of the tetramethyl-substituted amide group.
- Final purification and conversion to the monohydrochloride salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic agent due to its unique structural features.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-Pyrrolidinecarboxamide derivatives: Compounds with similar core structures but different substituents.
Phthalimide derivatives: Compounds containing the phthalimide group, known for their biological activity.
Tetramethyl-substituted amides: Compounds with similar amide groups but different overall structures.
Uniqueness
This compound’s uniqueness lies in its combination of structural features, which may confer specific chemical reactivity or biological activity not found in other similar compounds.
Properties
CAS No. |
93799-06-5 |
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Molecular Formula |
C20H28ClN3O3 |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
N-[3-(1,3-dioxoisoindol-2-yl)propyl]-2,2,5,5-tetramethylpyrrolidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C20H27N3O3.ClH/c1-19(2)12-15(20(3,4)22-19)16(24)21-10-7-11-23-17(25)13-8-5-6-9-14(13)18(23)26;/h5-6,8-9,15,22H,7,10-12H2,1-4H3,(H,21,24);1H |
InChI Key |
ZMAQHQDOFBUUSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(N1)(C)C)C(=O)NCCCN2C(=O)C3=CC=CC=C3C2=O)C.Cl |
Origin of Product |
United States |
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